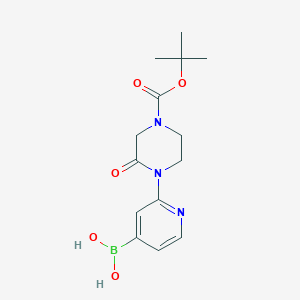
(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid typically involves the reaction of a piperazine derivative with a boronic acid reagent. One common method is to start with 4-bromo-2-(tert-butoxycarbonyl)piperazine, which undergoes a palladium-catalyzed cross-coupling reaction with 4-pyridylboronic acid under Suzuki-Miyaura conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.
Hydrolysis: In aqueous conditions, boronic acids can hydrolyze to form boronic esters or borates.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Solvents: Toluene, ethanol, or water, depending on the reaction conditions.
Major Products
The major products of these reactions include biaryl compounds from Suzuki-Miyaura coupling, alcohols from oxidation, and boronic esters from hydrolysis.
Scientific Research Applications
(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to form complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action for (2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
4-Formylphenylboronic Acid: Used in organic synthesis and medicinal chemistry.
Uniqueness
(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid is unique due to its piperazine and pyridine moieties, which provide additional functional groups for further chemical modifications and applications in diverse fields.
Properties
Molecular Formula |
C14H20BN3O5 |
|---|---|
Molecular Weight |
321.14 g/mol |
IUPAC Name |
[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C14H20BN3O5/c1-14(2,3)23-13(20)17-6-7-18(12(19)9-17)11-8-10(15(21)22)4-5-16-11/h4-5,8,21-22H,6-7,9H2,1-3H3 |
InChI Key |
WHAKNJOOKBTQRP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)N2CCN(CC2=O)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















